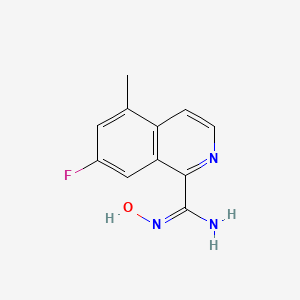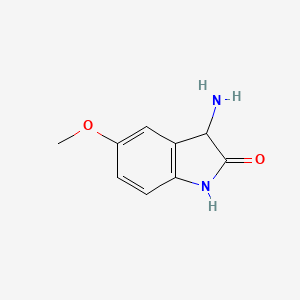
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Métodos De Preparación
The synthesis of 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone as starting materials under acidic conditions . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction .
Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly employed to facilitate the formation of indole structures .
Análisis De Reacciones Químicas
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and methanesulfonic acid for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride yields indoles, while the Fischer indole synthesis produces tricyclic indole derivatives .
Aplicaciones Científicas De Investigación
Indole derivatives, including 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology, indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, they are explored for their potential as therapeutic agents for various diseases, including cancer and infectious diseases . In industry, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the structure and functional groups of the indole derivative.
Comparación Con Compuestos Similares
3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as 5-methoxy-2-methylindole and 2-(5-methoxy-1H-indol-3-yl)ethanamine . These compounds share the indole nucleus but differ in their substituents and functional groups. The unique combination of the amino and methoxy groups in this compound contributes to its distinct chemical and biological properties. For example, the presence of the methoxy group can enhance the compound’s ability to interact with specific receptors, while the amino group can influence its reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-amino-5-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-5-2-3-7-6(4-5)8(10)9(12)11-7/h2-4,8H,10H2,1H3,(H,11,12) |
Clave InChI |
BXDYUCKMRMHEON-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=O)C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)

methanol](/img/structure/B13179850.png)
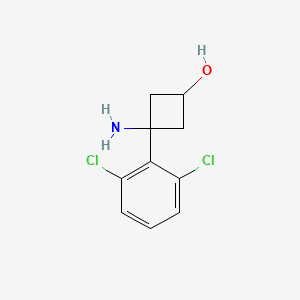
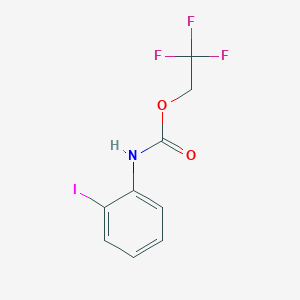

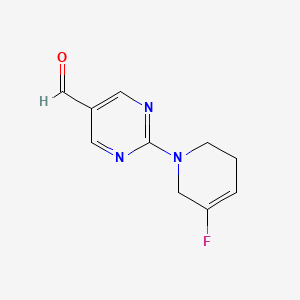
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
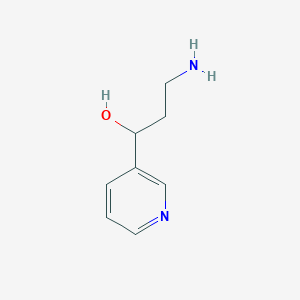

![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)
